methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride
Description
Methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate dihydrochloride is a heterocyclic compound featuring a benzimidazole core substituted with a chiral (2S)-pyrrolidine moiety and a methyl ester group at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
Molecular Formula |
C13H17Cl2N3O2 |
|---|---|
Molecular Weight |
318.20 g/mol |
IUPAC Name |
methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)8-4-5-9-11(7-8)16-12(15-9)10-3-2-6-14-10;;/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16);2*1H/t10-;;/m0../s1 |
InChI Key |
YLGBVXLIEJJHEY-XRIOVQLTSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)[C@@H]3CCCN3.Cl.Cl |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate diamine with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired quality of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrrolidine Nitrogen
The secondary amine in the (2S)-pyrrolidine moiety undergoes nucleophilic substitution under acidic or alkylating conditions. For example:
-
Methylation : Reaction with methyl iodide in THF forms a quaternary ammonium salt, enhancing solubility for pharmacological studies.
-
Acylation : Treatment with acetyl chloride yields N-acylated derivatives, which are precursors for prodrug development.
Key Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Alkylation | CH₃I | THF | 0–25°C | Quaternary ammonium salt |
| Acylation | AcCl | DCM | Reflux | N-Acylpyrrolidine derivative |
Electrophilic Aromatic Substitution on the Benzimidazole Ring
The electron-rich benzimidazole ring participates in electrophilic substitutions, particularly at the 4- and 6-positions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amines for functionalization.
-
Halogenation : Br₂ in acetic acid yields brominated derivatives for cross-coupling reactions.
Example Protocol (Halogenation) :
-
Dissolve compound in glacial acetic acid (0.1 M).
-
Add Br₂ (1.2 equiv) dropwise at 0°C.
-
Stir for 2 hr, then quench with Na₂S₂O₃.
-
Purify via column chromatography (DCM/MeOH 95:5).
Ester Hydrolysis and Functional Group Interconversion
The methyl ester undergoes hydrolysis to form a carboxylic acid, critical for prodrug activation or metal coordination:
-
Base-Mediated Hydrolysis : NaOH in THF/water (1:1) at 60°C for 6 hr yields the carboxylic acid (>90% purity).
-
Acid-Catalyzed Transesterification : Methanol/H₂SO₄ converts the ester to methyl ethers under reflux.
Comparative Reactivity :
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Basic hydrolysis | NaOH (2 M) | Carboxylic acid | Drug metabolite synthesis |
| Acidic methanol | H₂SO₄, MeOH | Methyl ether | Solubility modification |
Cyclization Reactions
The pyrrolidine nitrogen facilitates intramolecular cyclization:
-
Lactam Formation : Heating with carbonyl diimidazole (CDI) in DMF forms a six-membered lactam ring, enhancing rigidity for receptor binding.
Mechanistic Pathway :
-
Activation of carboxylic acid (post-hydrolysis) with CDI.
-
Nucleophilic attack by pyrrolidine nitrogen.
-
Cyclization at 80°C for 12 hr.
Palladium-Catalyzed Cross-Coupling
The brominated benzimidazole derivative (from Reaction 2) participates in Suzuki-Miyaura couplings, as demonstrated in analogous syntheses :
-
Protocol :
Applications :
-
Generation of biaryl systems for kinase inhibition studies.
-
Introduction of fluorophores for imaging probes.
Stability Under Physiological Conditions
The dihydrochloride salt enhances aqueous solubility but dissociates in neutral pH:
-
pH-Dependent Degradation :
pH Half-Life (37°C) Primary Degradation Product 1.2 >24 hr Intact compound 7.4 3.2 hr Free base + Cl⁻
This property informs its formulation strategies for oral delivery.
Scientific Research Applications
Anticancer Properties
Research indicates that benzimidazole derivatives, including methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate; dihydrochloride, exhibit promising anticancer activity. Studies have shown that such compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of benzimidazole significantly reduced the viability of colorectal cancer cells (HCT116) with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound also shows notable antimicrobial properties. Research has evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.27 µM against specific strains, suggesting strong antibacterial potential .
Case Studies
Several case studies have documented the applications and efficacy of methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate; dihydrochloride:
Mechanism of Action
The mechanism of action of (S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine Substitutions
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle: The target compound’s benzimidazole core (aromatic, planar) contrasts with triazole () or pyridine () backbones. Benzimidazoles are known for DNA intercalation or kinase inhibition, while triazoles often serve as bioisosteres for amides in drug design .
Chirality and Substituents :
- The (2S)-pyrrolidine group in the target compound provides stereochemical specificity, similar to Daclatasvir’s dual chiral pyrrolidines. This feature is critical for binding to asymmetric biological targets, such as viral proteins (e.g., HCV NS5A in Daclatasvir) .
- The methyl ester at position 5 may improve membrane permeability compared to bulkier substituents (e.g., methoxy groups in ), though esterase susceptibility could limit bioavailability .
Salt Form and Solubility :
- The dihydrochloride salt enhances aqueous solubility, a property shared with Daclatasvir and compounds. This is advantageous for in vitro assays and formulation development .
Biological Activity
Methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate; dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C13H17Cl2N3O2, with a molecular weight of approximately 300.20 g/mol. It features a benzimidazole core, which is known for its diverse biological activities.
Synthesis
The synthesis of methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate typically involves the cyclization of ortho-phenylenediamine with appropriate carbonyl compounds. The process can be optimized through various reaction conditions, including the use of solvents and catalysts to enhance yield and purity .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. Methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. Studies have reported minimum inhibitory concentrations (MIC) that demonstrate its effectiveness compared to standard antibiotics .
Antiviral Properties
Benzimidazole derivatives are also recognized for their antiviral activities. They inhibit viral replication by targeting RNA polymerase, which is crucial for viral RNA synthesis. Preliminary findings suggest that this compound may possess similar antiviral properties, although further studies are needed to elucidate its mechanism of action against specific viruses .
Antioxidant Activity
The antioxidant potential of methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate has been evaluated through various assays. It demonstrated significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .
Research Findings and Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of several benzimidazole derivatives found that methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate exhibited lower MIC values against Gram-positive bacteria compared to Gram-negative strains, indicating a selective antimicrobial profile .
- Antiviral Activity : In a study assessing the antiviral effects of benzimidazole derivatives against Herpes Simplex Virus (HSV), methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate showed promising results in inhibiting viral replication at non-cytotoxic concentrations .
- Antioxidant Studies : The compound was tested alongside known antioxidants in DPPH and ABTS assays. Results indicated that it possessed comparable antioxidant activity to ascorbic acid, highlighting its potential utility in formulations aimed at reducing oxidative damage .
Q & A
Q. What are the key considerations for synthesizing methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and salt formation. For analogous benzimidazole derivatives, a refluxed reaction with sodium methoxide, potassium carbonate, and magnesium chloride in methanol/water mixtures has been reported to achieve 75% yield . Critical parameters include:
- Reagent purity : Use anhydrous MgCl₂ to avoid side reactions.
- Reaction time : Prolonged reflux (≥2 hours) ensures complete cyclization.
- Workup : Ethyl acetate extraction and drying under reduced pressure are recommended for isolating crystalline products.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers due to hygroscopicity and sensitivity to moisture .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation of dust or vapors. Avoid contact with oxidizing agents .
Q. What spectroscopic methods are recommended for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm pyrrolidine and benzimidazole moieties. Look for characteristic shifts: ~δ 3.5–4.0 ppm (pyrrolidine protons) and δ 7.5–8.5 ppm (aromatic benzimidazole protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₄H₁₈Cl₂N₂O₂: 333.08 g/mol) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing by-products?
- Methodological Answer :
- Catalyst screening : Test alternative catalysts (e.g., ZnCl₂ or FeCl₃) to improve reaction efficiency.
- Temperature control : Optimize reflux temperature to balance reaction rate and decomposition.
- By-product analysis : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and impurities .
Q. What strategies resolve discrepancies in observed vs. predicted solubility profiles?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–7). For similar dihydrochloride salts, solubility in methanol/water (1:1 v/v) is common .
- Thermodynamic studies : Perform differential scanning calorimetry (DSC) to assess polymorphic stability and hygroscopicity .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- pH stability assays : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Light exposure tests : Use accelerated stability chambers (ICH guidelines) to assess photodegradation .
Q. What in vitro models are suitable for preliminary toxicity assessment?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
